N-benzyl-N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced through nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: Using catalysts such as copper(I) iodide to facilitate the cycloaddition reaction.
Solvents: Employing solvents like dimethyl sulfoxide (DMSO) or acetonitrile to dissolve the reactants and control the reaction environment.
Temperature and Pressure: Adjusting temperature and pressure to optimize reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-benzyl-N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to produce therapeutic effects.
Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-ethyl-1-(3-methoxybenzyl)-4-piperidinamine oxalate
- N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinamine oxalate
Uniqueness
N-benzyl-N-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of the triazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-1-(4-methoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c1-3-22(13-15-7-5-4-6-8-15)19(24)18-14-23(21-20-18)16-9-11-17(25-2)12-10-16/h4-12,14H,3,13H2,1-2H3 |
InChI Key |
IUPCULADRIIEQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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